5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide
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Overview
Description
5-CHLORO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]THIOPHENE-2-SULFONAMIDE is a complex organic compound with the molecular formula C17H19ClN2O3S2 and a molecular weight of 398.93 g/mol . This compound features a quinoline core, a thiophene ring, and a sulfonamide group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CHLORO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]THIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoline and thiophene intermediates. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Sulfonamide Formation: The final step involves the reaction of the quinoline-thiophene intermediate with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-CHLORO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) and a palladium catalyst (Pd/C) can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: NaOH, NH3, RSH (thiols)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
5-CHLORO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]THIOPHENE-2-SULFONAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 5-CHLORO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
5-CHLORO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-SULFONAMIDE: A closely related compound with a similar structure but differing in the position of the chlorine atom.
N-((5′-METHYL-[2,2′-BITHIOPHEN]-5-YL)SULFONYL)ACETAMIDE: Another thiophene-sulfonamide derivative with notable biological activity.
Uniqueness
What sets 5-CHLORO-N-[1-(2-METHYLPROPANOYL)-1,2,3,4-TETRAHYDROQUINOLIN-7-YL]THIOPHENE-2-SULFONAMIDE apart is its unique combination of a quinoline core and a thiophene ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H19ClN2O3S2 |
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Molecular Weight |
398.9 g/mol |
IUPAC Name |
5-chloro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-11(2)17(21)20-9-3-4-12-5-6-13(10-14(12)20)19-25(22,23)16-8-7-15(18)24-16/h5-8,10-11,19H,3-4,9H2,1-2H3 |
InChI Key |
AGAXXRUQMUJHIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Origin of Product |
United States |
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